molecular formula C18H13F3N2O2 B2453847 (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 312633-56-0

(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B2453847
CAS No.: 312633-56-0
M. Wt: 346.309
InChI Key: JKXPIRZIJZFECJ-UKTHLTGXSA-N
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Description

“(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide” is a biochemical used for proteomics research . Its molecular formula is C18H13F3N2O2 .

Scientific Research Applications

Corrosion Inhibition

Research indicates that certain acrylamide derivatives, including compounds similar to (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, are effective as corrosion inhibitors. A study found these compounds to significantly inhibit corrosion in copper within nitric acid solutions, demonstrating their potential in industrial applications for protecting metals against corrosion (Abu-Rayyan et al., 2022).

Optoelectronic Properties

Acrylamide derivatives, closely related to the chemical , exhibit varied optoelectronic properties due to their distinct molecular structures. One study explored different stacking modes of these derivatives and their impact on luminescence and fluorescence, highlighting their potential in the development of new optoelectronic materials (Song et al., 2015).

Antiviral Bioactivities

Certain 2-cyano-3-substituted acrylamides have demonstrated significant antiviral activities. A study synthesized and evaluated a series of novel acrylamides for their effectiveness against Tobacco Mosaic Virus (TMV), finding that some derivatives displayed promising antiviral properties, suggesting potential applications in agricultural and pharmaceutical industries (Yang et al., 2010).

Nonlinear Optical Materials

The compound 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, closely related to the chemical of interest, has been identified as an important dye in dye-sensitized solar cells (DSSC). Its optoelectronic and thermodynamic properties were thoroughly investigated, indicating its potential as a nonlinear optical material (Fonkem et al., 2019).

Mechanism of Action

Target of Action

The primary target of (2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide is Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Mode of Action

This compound is a potent activator of Nrf2 . It interacts with Nrf2, leading to an increase in the expression of Nrf2-regulated antioxidant genes . This interaction results in enhanced cellular defense against oxidative stress.

Biochemical Pathways

The activation of Nrf2 triggers the Nrf2-antioxidant response element (ARE) pathway . This pathway plays a crucial role in cellular defense against oxidative stress. The downstream effects include the upregulation of antioxidant genes such as GCLM and NQO1 , which contribute to the detoxification and elimination of reactive oxygen species and electrophiles.

Result of Action

The activation of Nrf2 and the subsequent upregulation of antioxidant genes result in enhanced cellular defense against oxidative stress . This can protect cells from damage caused by reactive oxygen species and electrophiles, potentially preventing or mitigating conditions associated with oxidative stress.

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-25-16-8-3-2-5-12(16)9-13(11-22)17(24)23-15-7-4-6-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXPIRZIJZFECJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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